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Compound of Interest

Compound Name: 3,5-Dibromo-2-methoxypyridine

Cat. No.: B079366 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-Dibromo-2-methoxypyridine is a halogenated pyridine derivative that serves as a

versatile building block in organic synthesis. Its utility is prominent in the development of

pharmaceuticals and agrochemicals, where the bromo- and methoxy-substituents provide

reactive sites for the construction of more complex molecular architectures.[1][2] A thorough

understanding of its structure is paramount for its correct application and the unambiguous

characterization of its downstream products. This technical guide provides an in-depth analysis

of the structural elucidation of 3,5-Dibromo-2-methoxypyridine, detailing its synthesis, and

the spectroscopic techniques used for its characterization.

Physicochemical Properties
A summary of the key physicochemical properties of 3,5-Dibromo-2-methoxypyridine is

presented in the table below.
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Property Value Reference

CAS Number 13472-60-1 [3]

Molecular Formula C₆H₅Br₂NO [3]

Molecular Weight 266.93 g/mol [3]

Appearance
White to off-white crystalline

powder
N/A

Melting Point 48.0-52.0 °C N/A

Synthesis
A common and effective method for the synthesis of 3,5-Dibromo-2-methoxypyridine is the

electrophilic bromination of 5-bromo-2-methoxypyridine.[4]

Experimental Protocol: Synthesis of 3,5-Dibromo-2-
methoxypyridine[4]
Materials:

5-bromo-2-methoxypyridine

Bromine

Sodium acetate

Acetic acid

Diethyl ether

Water

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous sodium sulfate
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Silica gel for column chromatography

Petroleum ether

Ethyl acetate

Procedure:

To a solution of 5-bromo-2-methoxypyridine (12.0 g, 63.8 mmol) and sodium acetate (5.23 g,

63.8 mmol) in acetic acid (65 mL), slowly add bromine (17.8 g, 111 mmol).

Stir the reaction mixture at 80 °C for 4 hours.

Continue stirring at room temperature for an additional 12 hours.

Upon completion of the reaction, dilute the mixture with diethyl ether and wash sequentially

with water, saturated aqueous sodium bicarbonate solution, and brine.

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel, eluting with a gradient of 1-

5% ethyl acetate in petroleum ether to yield 3,5-Dibromo-2-methoxypyridine.

Structure Elucidation Workflow
The structural confirmation of 3,5-Dibromo-2-methoxypyridine relies on a combination of

spectroscopic techniques. The logical workflow for this process is outlined below.

Synthesis & Purification Spectroscopic Analysis Structure Confirmation

Synthesis of 3,5-Dibromo-2-methoxypyridine Purification (Column Chromatography) 1H NMR 13C NMR FT-IR Mass Spectrometry Elucidated Structure

Click to download full resolution via product page
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A logical workflow for the synthesis and structural elucidation of 3,5-Dibromo-2-
methoxypyridine.

Spectroscopic Analysis
The structural characterization of 3,5-Dibromo-2-methoxypyridine is achieved through the

combined interpretation of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the number, environment, and connectivity

of protons in the molecule.

Predicted ¹H NMR Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.25 d, J ≈ 2.5 Hz 1H H-6

~7.95 d, J ≈ 2.5 Hz 1H H-4

~3.95 s 3H -OCH₃

Note: Predicted values are based on known substituent effects on the pyridine ring and data

from similar compounds. A reported spectrum in DMSO-d₆ shows a multiplet for the aromatic

protons between δ 8.20-8.40 ppm and a singlet for the methoxy protons at δ 3.92 ppm.[4]

Interpretation:

The two aromatic protons (H-4 and H-6) are expected to appear as doublets due to coupling

with each other. The small coupling constant is characteristic of a meta-relationship on a

pyridine ring.

The methoxy protons (-OCH₃) will appear as a singlet as they have no adjacent protons to

couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides

information about their chemical environment.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment

~160 C-2

~148 C-6

~145 C-4

~115 C-3

~110 C-5

~55 -OCH₃

Note: These are predicted chemical shifts based on the analysis of related structures such as

3,5-dibromo-2-hydroxypyridine and other substituted pyridines.[5]

Interpretation:

The carbon attached to the electronegative oxygen (C-2) is expected to be the most

downfield-shifted among the ring carbons.

The carbons bearing bromine atoms (C-3 and C-5) will also be significantly shifted.

The methoxy carbon will appear in the typical range for an sp³-hybridized carbon attached to

an oxygen atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule based on

their characteristic vibrational frequencies.

Predicted FT-IR Data:
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Wavenumber (cm⁻¹) Vibration

~3100-3000 C-H stretch (aromatic)

~2950-2850 C-H stretch (aliphatic, -OCH₃)

~1600-1450 C=C and C=N stretching (pyridine ring)

~1250-1000 C-O stretch (aryl ether)

~800-600 C-Br stretch

Note: Predicted values are based on typical vibrational frequencies for the functional groups

present and data from analogous compounds.

Interpretation:

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the pyridine

ring and the methoxy group.

The characteristic stretching vibrations of the pyridine ring provide evidence for the core

heterocyclic structure.

A strong absorption in the C-O stretching region is indicative of the aryl ether linkage.

Absorptions in the lower frequency region are expected for the C-Br bonds.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:
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m/z Interpretation

265, 267, 269 Molecular ion peak ([M]⁺) cluster

250, 252, 254 [M - CH₃]⁺

186, 188 [M - Br]⁺

158, 160 [M - Br - CO]⁺

107 [M - 2Br]⁺

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern for the

molecular ion and any bromine-containing fragments, with relative intensities of approximately

1:2:1 for the M, M+2, and M+4 peaks.

Interpretation:

The molecular ion peak cluster will confirm the molecular weight and the presence of two

bromine atoms.

Common fragmentation pathways for this type of molecule include the loss of a methyl

radical from the methoxy group, loss of a bromine atom, and subsequent loss of carbon

monoxide.

Conclusion
The structural elucidation of 3,5-Dibromo-2-methoxypyridine is a systematic process that

combines a well-defined synthetic route with a suite of powerful spectroscopic techniques. By

carefully analyzing the data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry,

researchers can unequivocally confirm the identity and purity of this important synthetic

intermediate, ensuring its proper use in the development of novel chemical entities. This guide

provides the necessary data and protocols to facilitate this process for professionals in the

fields of chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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